(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one
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Overview
Description
(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one is a synthetic compound that features a trifluoromethyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final step involves coupling the piperidine moiety with the trifluoromethylated intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine moiety play crucial roles in its binding affinity and activity . The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities with (E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one.
Trifluoromethyl Compounds: Molecules containing trifluoromethyl groups, such as trifluoromethyl benzene, exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a piperidine moiety, which imparts distinct chemical and biological properties . This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[(1-methylpiperidin-4-yl)amino]pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c1-8(7-10(17)11(12,13)14)15-9-3-5-16(2)6-4-9/h7,9,15H,3-6H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIYVBCODAEDM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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